Cariprazine N-Oxide

Beschreibung

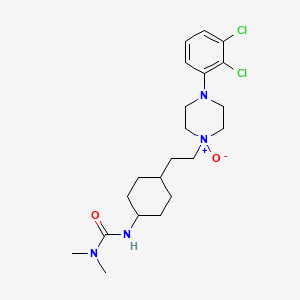

Structure

3D Structure

Eigenschaften

Molekularformel |

C21H32Cl2N4O2 |

|---|---|

Molekulargewicht |

443.4 g/mol |

IUPAC-Name |

3-[4-[2-[4-(2,3-dichlorophenyl)-1-oxidopiperazin-1-ium-1-yl]ethyl]cyclohexyl]-1,1-dimethylurea |

InChI |

InChI=1S/C21H32Cl2N4O2/c1-25(2)21(28)24-17-8-6-16(7-9-17)10-13-27(29)14-11-26(12-15-27)19-5-3-4-18(22)20(19)23/h3-5,16-17H,6-15H2,1-2H3,(H,24,28) |

InChI-Schlüssel |

IJUUVBFNXJVKHK-UHFFFAOYSA-N |

Kanonische SMILES |

CN(C)C(=O)NC1CCC(CC1)CC[N+]2(CCN(CC2)C3=C(C(=CC=C3)Cl)Cl)[O-] |

Herkunft des Produkts |

United States |

Structural Elucidation and Chemical Characterization

Isolation and Purification Methodologies

The isolation of Cariprazine (B1246890) N-Oxide, often present in mixtures resulting from synthesis or forced degradation studies of Cariprazine, necessitates robust separation techniques. As a known impurity, its separation from the parent drug and other related substances is crucial for obtaining a pure reference standard.

Common methodologies employed for the purification of piperazine (B1678402) N-oxides and similar drug impurities include:

Chromatography: This is the principal technique for isolation.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Stability-indicating HPLC methods developed for Cariprazine are capable of resolving the N-oxide from the parent compound and other degradation products. wisdomlib.org These methods typically use a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile. wisdomlib.org

Preparative HPLC: For obtaining larger quantities of the pure compound, preparative HPLC, often using normal-phase columns, is an effective method. This technique has been successfully used for isolating related compounds like Quetiapine N-oxide. rasayanjournal.co.in

Flash Chromatography: For initial purification from a reaction mixture, flash chromatography is a common approach. A patent describing the isolation of a similar piperazine N-oxide utilized a solvent system of dichloromethane, methanol, and ammonia (B1221849) (84:15:1). google.com

Crystallization: Following chromatographic purification, crystallization can be used to obtain a highly pure, solid form of the compound. This involves dissolving the crude product in a suitable solvent system and allowing crystals to form, which can then be isolated. google.com

Isomeric Considerations and Positional N-Oxidation

The structure of Cariprazine N-Oxide involves specific isomeric and positional features that are critical to its chemical identity.

Isomeric Considerations: The cariprazine molecule contains a cyclohexane (B81311) ring with substituents at the 1 and 4 positions. The chemically designated name for Cariprazine N-Oxide consistently specifies the trans configuration for these substituents (N′-[trans-4-[2-[4-(2,3-dichlorophenyl)-1-oxido-1-piperazinyl]ethyl]cyclohexyl]-N,N-dimethylurea). allmpus.comsynzeal.com This indicates that the two substituent groups on the cyclohexane ring are on opposite sides of the ring's plane, which is the thermodynamically more stable conformation.

Positional N-Oxidation: The piperazine ring in Cariprazine contains two tertiary nitrogen atoms, creating two potential sites for N-oxidation.

The nitrogen at position 4 (N4) is directly attached to the electron-withdrawing 2,3-dichlorophenyl ring. This significantly reduces its basicity and nucleophilicity.

The nitrogen at position 1 (N1) is bonded to the alkyl chain (the ethylcyclohexyl group) and is more electron-rich, basic, and sterically accessible.

Oxidation preferentially occurs at the more nucleophilic N1 position. The established IUPAC name confirms this, specifying the "1-oxido-1-piperazinyl" moiety, which definitively places the oxygen atom on the nitrogen atom distal to the dichlorophenyl ring. allmpus.comnih.gov

Table of Compounds Mentioned

| Compound Name | Chemical Structure |

|---|---|

| Cariprazine | N′-[trans-4-[2-[4-(2,3-Dichlorophenyl)-1-piperazinyl]ethyl]cyclohexyl]-N,N-dimethylurea |

| Cariprazine N-Oxide | N′-[trans-4-[2-[4-(2,3-dichlorophenyl)-1-oxido-1-piperazinyl]ethyl]cyclohexyl]-N,N-dimethylurea |

Synthesis and Derivatization Strategies

Chemical Synthesis Approaches for Reference Standard Generation

The generation of pure Cariprazine (B1246890) N-Oxide is essential for its use as a reference standard in analytical method development, validation, and quality control applications for Cariprazine. synzeal.comcleanchemlab.com The reference standard allows for accurate identification and quantification of this impurity in pharmaceutical substances. While detailed proprietary synthesis methods are often not fully disclosed, the synthesis of tertiary amine N-oxides is a well-established process in medicinal chemistry. The chemical name for Cariprazine N-Oxide is 4-(2,3-Dichlorophenyl)-1-(2-((1r,4r)-4-(3,3-dimethylureido)cyclohexyl)ethyl)piperazine 1-oxide. synzeal.comcymitquimica.com

The synthesis of reference standards is typically performed on a custom basis by specialized laboratories to ensure high purity and comprehensive characterization. These standards are supplied with detailed characterization data to comply with regulatory guidelines. synzeal.comcleanchemlab.com

Table 1: Chemical Identifiers for Cariprazine N-Oxide

| Identifier | Value | Source(s) |

|---|---|---|

| CAS Number | 1084891-96-2 | synzeal.comallmpus.comnih.gov |

| Molecular Formula | C21H32Cl2N4O2 | synzeal.comallmpus.comnih.gov |

| Molecular Weight | 443.4 g/mol | synzeal.comallmpus.comnih.gov |

| IUPAC Name | 3-[4-[2-[4-(2,3-dichlorophenyl)-1-oxidopiperazin-1-ium-1-yl]ethyl]cyclohexyl]-1,1-dimethylurea | nih.gov |

Oxidative Pathways in Laboratory Synthesis

The targeted synthesis of Cariprazine N-Oxide in a laboratory setting primarily involves the direct oxidation of the tertiary nitrogen atom in the piperazine (B1678402) ring of Cariprazine. This is a common strategy for producing N-oxides of pharmaceutical compounds. The synthesis of N-oxides for other phenothiazine (B1677639) antipsychotic agents has been successfully achieved using oxidizing agents like 3-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. nih.gov

In a typical synthetic route, Cariprazine would be dissolved in a suitable organic solvent and treated with a controlled amount of an oxidizing agent. The tertiary amine nitrogen on the piperazine ring is nucleophilic and attacks the oxidant, leading to the formation of the N-O bond.

Common Oxidizing Agents for N-Oxide Formation:

Peroxy acids: Agents like m-CPBA are highly effective for the N-oxidation of amines.

Hydrogen Peroxide: Often used in the presence of a catalyst, it serves as another common oxidant for this transformation. nih.gov

The reaction is generally chemoselective for the more nucleophilic tertiary amine of the piperazine moiety over other potentially oxidizable groups in the molecule under controlled conditions.

Controlled Degradation Studies for Targeted N-Oxide Formation

Forced degradation studies are critical for identifying potential degradation products that can form during the manufacturing, storage, or administration of a drug. nih.gov These studies expose the drug substance to stress conditions, including oxidative, acidic, and alkaline environments, to accelerate its degradation. researchgate.netbohrium.com Cariprazine hydrochloride has been shown to be unstable under such conditions, leading to the formation of several degradation products, including its N-oxide. nih.govresearchgate.net

Comprehensive forced degradation studies on Cariprazine hydrochloride have identified the specific conditions that lead to the formation of Cariprazine N-Oxide. nih.gov The parent drug is particularly susceptible to degradation under hydrolytic (acidic and alkaline) and oxidative stress, while it remains stable under thermal and photolytic conditions. researchgate.netbohrium.com

In these studies, five primary degradation products (DP-1 to DP-5) were identified. nih.gov Cariprazine N-Oxide is one of the major degradation products formed specifically under oxidative stress conditions. nih.govresearchgate.net

Table 2: Summary of Forced Degradation Conditions for Cariprazine

| Stress Condition | Stability of Cariprazine | N-Oxide Formation | Source(s) |

|---|---|---|---|

| Acidic Hydrolysis | Labile | Yes | nih.govresearchgate.net |

| Alkaline Hydrolysis | Labile | Yes | nih.govresearchgate.net |

| Oxidative (H2O2) | Labile | Yes | nih.govresearchgate.net |

| Thermal | Stable | No | researchgate.netbohrium.com |

| Photolytic | Stable | No | researchgate.netbohrium.com |

The formation of Cariprazine N-Oxide during forced degradation is a direct result of the oxidation of one of the tertiary nitrogen atoms within the piperazine ring. The piperazine ring contains two nitrogen atoms; one is directly attached to the dichlorophenyl ring, making it less basic and nucleophilic due to electronic delocalization. The other nitrogen, part of the alkyl side chain, is a more typical aliphatic tertiary amine. This latter nitrogen is more susceptible to oxidation.

During oxidative stress testing, reagents like hydrogen peroxide (H₂O₂) generate reactive oxygen species. The lone pair of electrons on the aliphatic tertiary nitrogen of the piperazine ring acts as a nucleophile, attacking the electrophilic oxygen of the oxidant. This results in the formation of a new N-O bond, yielding the Cariprazine N-Oxide derivative. nih.gov The delineation of these degradation pathways is crucial for establishing the stability profile of the drug. researchgate.net

Metabolic Formation and Enzymatic Pathways

In Vitro Biotransformation Studies

In vitro studies using controlled laboratory environments are crucial for elucidating the specific metabolic pathways of a drug. For cariprazine (B1246890), these studies have identified N-oxidation as one of the metabolic routes.

In vitro experiments with hepatic microsomes have shown that cariprazine undergoes several metabolic transformations, including dealkylation, hydroxylation, and N-oxidation. nih.govtaylorandfrancis.comtandfonline.comcpn.or.krnih.gov These reactions are fundamental to the clearance of cariprazine from the body. nih.gov N-oxidation specifically involves the addition of an oxygen atom to a nitrogen atom within the cariprazine molecule, resulting in the formation of Cariprazine N-Oxide.

The cytochrome P450 (CYP) superfamily of enzymes, located primarily in the liver, is central to drug metabolism. nih.govtandfonline.com Studies have identified CYP3A4 as the main enzyme responsible for the metabolism of cariprazine, with CYP2D6 playing a lesser role. nih.govtaylorandfrancis.comtandfonline.comcpn.or.krnih.govdrugbank.comeuropa.eutga.gov.aunih.govmdpi.com These enzymes are involved in various metabolic reactions, including N-oxidation. taylorandfrancis.comcpn.or.krnih.govpeerj.com The formation of Cariprazine N-Oxide is a result of the catalytic activity of these CYP isoenzymes on the parent cariprazine molecule. While CYP3A4 is the primary contributor, the involvement of CYP2D6 is also noted, although to a smaller extent. nih.govtaylorandfrancis.comtandfonline.comcpn.or.krnih.govdrugbank.comeuropa.eutga.gov.aunih.govresearchgate.net

Table 1: Key Cytochrome P450 Isoenzymes in Cariprazine N-Oxidation

| Enzyme | Role in N-Oxidation |

|---|---|

| CYP3A4 | Primary |

| CYP2D6 | Minor |

While the cytochrome P450 system, particularly CYP3A4 and CYP2D6, is the principal pathway for cariprazine metabolism, the potential involvement of other enzyme systems in N-oxidation cannot be entirely ruled out. For some compounds, enzymes such as flavin-containing monooxygenases (FMOs) can also catalyze N-oxidation reactions. However, current literature on cariprazine metabolism predominantly focuses on the role of CYP enzymes. Further research may be necessary to fully explore the contribution of other enzyme systems to the formation of Cariprazine N-Oxide.

Metabolite Profiling in Preclinical Biological Matrices

The identification and quantification of metabolites in biological samples from preclinical animal studies provide essential information on a drug's metabolic fate.

In vitro studies utilizing rat liver S9 fractions, which contain a mixture of microsomal and cytosolic enzymes, have been employed to study the metabolism of various compounds. researchgate.netresearchgate.net Such studies have been instrumental in identifying metabolites, including N-oxides. researchgate.netresearchgate.net For cariprazine, analysis of these fractions would confirm the formation of Cariprazine N-Oxide in a preclinical model.

Analysis of excreta from preclinical animal models, such as rats, is a standard method for characterizing the metabolic profile of a drug. Studies on other compounds have successfully identified N-oxide metabolites in both rat urine and feces. researchgate.netresearchgate.net In the case of cariprazine, following administration to rats, its metabolites are recovered in both feces and urine, with biliary excretion being the primary route of elimination. europa.eu While specific data on the percentage of Cariprazine N-Oxide in rat excreta is not detailed in the provided search results, the general metabolic pathway suggests its likely presence. Following a dose administered to patients with schizophrenia, approximately 20.8% of the dose was found in urine as cariprazine and its various metabolites. tga.gov.au

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| Cariprazine |

| Cariprazine N-Oxide |

| Desmethyl-cariprazine |

| Didesmethyl-cariprazine |

| Desdichlorophenyl piperazine (B1678402) cariprazine acid |

| Hydroxy-cariprazine |

| Hydroxy desmethyl-cariprazine |

Comparison with Other Cariprazine Metabolites (e.g., Desmethyl-Cariprazine, Didesmethyl-Cariprazine)

The table below summarizes the key characteristics of cariprazine and its major metabolites, highlighting the current knowledge gap concerning Cariprazine N-Oxide.

Table 1: Comparison of Cariprazine and its Metabolites

| Characteristic | Cariprazine | Desmethyl-Cariprazine (DCAR) | Didesmethyl-Cariprazine (DDCAR) | Cariprazine N-Oxide |

|---|---|---|---|---|

| Metabolic Pathway | Parent Compound | Demethylation | Demethylation | N-Oxidation |

| Primary Enzyme(s) | CYP3A4, CYP2D6 nih.govresearchgate.net | CYP3A4, CYP2D6 drugbank.comeuropa.eu | CYP3A4, CYP2D6 drugbank.comeuropa.eu | Data not available |

| Pharmacological Activity | Active nih.gov | Active nih.gov | Active nih.gov | Data not available |

| Receptor Binding Profile | High affinity for D3, D2, and 5-HT1A receptors nih.govdrugbank.com | Similar to Cariprazine nih.govdovepress.com | Similar to Cariprazine nih.govdovepress.com | Data not available |

Detailed research findings on DCAR and DDCAR reveal that they possess in vitro receptor binding and functional activity profiles that are similar to cariprazine itself. nih.govdovepress.com They act as partial agonists at dopamine (B1211576) D2 and D3 receptors and serotonin (B10506) 5-HT1A receptors, and as antagonists at serotonin 5-HT2A and 5-HT2B receptors. nih.govsemanticscholar.org This contrasts sharply with the absence of any published pharmacological data for Cariprazine N-Oxide.

The following table presents a more detailed look at the metabolic pathways of the well-documented cariprazine metabolites.

Table 2: Detailed Metabolic Pathways of Major Cariprazine Metabolites

| Compound | Precursor | Metabolic Reaction | Key Enzymes | Resulting Metabolite |

|---|---|---|---|---|

| Desmethyl-Cariprazine (DCAR) | Cariprazine | Demethylation | CYP3A4, CYP2D6 drugbank.comeuropa.eu | Didesmethyl-Cariprazine (DDCAR) |

| Didesmethyl-Cariprazine (DDCAR) | Cariprazine, Desmethyl-Cariprazine | Demethylation | CYP3A4, CYP2D6 drugbank.comeuropa.eu | Hydroxylated metabolites drugbank.com |

| Cariprazine N-Oxide | Cariprazine | N-Oxidation | Postulated to be CYP3A4 nih.govresearchgate.net | Data not available |

Analytical Methodologies for Detection and Quantification

Chromatographic Separation Techniques

Chromatographic techniques are fundamental to the analytical workflow for Cariprazine (B1246890) N-Oxide, providing the necessary separation from the parent drug, other metabolites, and degradation products. High-performance liquid chromatography (HPLC) and its advanced iteration, ultra-high performance liquid chromatography (UHPLC), are the most commonly employed methods.

Ultra-High Performance Liquid Chromatography (UHPLC)

UHPLC systems offer significant advantages in terms of resolution, sensitivity, and speed of analysis for Cariprazine N-Oxide. One validated stability-indicating UHPLC method successfully separated Cariprazine N-Oxide from its parent compound and various degradation products. researchgate.net This separation was achieved on an ACQUITY UPLC CSH C18 column (2.1 x 100 mm, 1.7 µm) using a gradient elution program. researchgate.net The mobile phase consisted of a mixture of acetonitrile:methanol (90:10) and 0.1% formic acid (pH 3.0). researchgate.net The development of such methods is critical for ensuring the quality and stability of cariprazine drug substances and products. researchgate.net

High Performance Liquid Chromatography (HPLC)

HPLC remains a widely used and reliable technique for the analysis of Cariprazine N-Oxide. Several HPLC methods have been developed for the separation and quantification of cariprazine and its related compounds, including the N-oxide derivative. A stability-indicating assay method utilized an Inertsil C18 column (150 × 4.6 mm, 5 µm) with a gradient elution to successfully separate cariprazine from its degradation products. researchgate.net In another approach, a Waters C18 column (150x4.6mm, 3.35-micron) was used with a mobile phase of methanol and 0.1% orthophosphoric acid (50:50, v/v) at a flow rate of 1 mL/min, with detection at a wavelength of 216 nm. acgpubs.org Preparative HPLC has also been employed for the isolation of specific degradation products, demonstrating the versatility of this technique in both analytical and purification contexts. researchgate.net

Table 1: HPLC Method Parameters for Cariprazine Analysis

| Parameter | Method 1 | Method 2 |

| Column | Inertsil C18 (150 × 4.6 mm, 5 µm) | Waters C18 (150x4.6mm, 3.35-micron) |

| Mobile Phase | Gradient Elution | Methanol and 0.1% Orthophosphoric Acid (50:50, v/v) |

| Flow Rate | Not Specified | 1 mL/min |

| Detection | Not Specified | 216 nm |

Mass Spectrometric Detection Methods

Mass spectrometry (MS) is an indispensable tool for the definitive identification and sensitive quantification of Cariprazine N-Oxide. When coupled with liquid chromatography, it provides a powerful analytical platform capable of handling complex sample matrices.

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS/MS)

LC-HRMS/MS is a key technique for the characterization of Cariprazine N-Oxide and other related substances. researchgate.net This method provides high-resolution and accurate mass data, which is invaluable for the structural elucidation of unknown impurities and degradation products. researchgate.net In comprehensive forced degradation studies of cariprazine hydrochloride, LC-HRMS/MS was instrumental in identifying and characterizing major degradation products, including N-oxide derivatives. researchgate.netnih.gov The site of N-oxidation in these products was confirmed using atmospheric pressure chemical ionization mass spectrometry (APCI-MS). researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a widely adopted technique for the quantitative analysis of drugs and their metabolites in biological and pharmaceutical samples. While specific applications detailing the quantification of Cariprazine N-Oxide are not extensively published, general LC-MS/MS methods for the simultaneous analysis of multiple antipsychotics, including cariprazine, have been developed. waters.com These methods typically involve a simple and rapid sample preparation followed by analysis using a triple quadrupole mass spectrometer, demonstrating the potential for sensitive and specific quantification of Cariprazine N-Oxide. waters.com The ultimate composition of degradation products of Cariprazine HCl has been determined using tandem mass spectrometry with liquid chromatography. acgpubs.orgacgpubs.org

Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF-MS/MS)

For the in-depth structural characterization of degradation products, liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (LC-Q-TOF-MS/MS) is a powerful tool. researchgate.net This technique was utilized to further characterize the degradation products of cariprazine, providing accurate mass measurements for both precursor and product ions, which aids in the definitive identification of compounds like Cariprazine N-Oxide. researchgate.net

Table 2: Mass Spectrometric Techniques for Cariprazine N-Oxide Analysis

| Technique | Application | Key Advantages |

| LC-HRMS/MS | Characterization of degradation products | High resolution and accurate mass data for structural elucidation |

| LC-MS/MS | Quantitative analysis | High sensitivity and specificity for quantification |

| Q-TOF-MS/MS | In-depth structural characterization | Accurate mass measurements of precursor and product ions |

Method Development and Validation in Research Settings

Method development for a compound like Cariprazine N-Oxide would involve creating a precise and accurate procedure for its quantification, often using techniques like High-Performance Liquid Chromatography (HPLC). Validation of this method is essential to ensure its reliability for intended applications, such as quality control or stability studies. veeprho.comsynzeal.com

Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. For Cariprazine N-Oxide, a specific method would need to produce a response only for the N-oxide and be able to separate it from Cariprazine and other related substances.

Selectivity studies would demonstrate that the method is free from interference from substances present in the sample matrix (e.g., biological fluids or pharmaceutical excipients). This is typically achieved by analyzing blank matrix samples and matrix samples spiked with Cariprazine N-Oxide and potential interfering compounds to ensure no co-elution or signal overlap occurs.

The sensitivity of an analytical method describes its ability to discriminate between small differences in analyte concentration. Key parameters for defining sensitivity are the Limit of Detection (LOD) and the Limit of Quantitation (LOQ).

Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified with an acceptable level of precision and accuracy.

Limit of Quantitation (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions.

While specific LOD and LOQ values for Cariprazine N-Oxide are not available, validated methods for the parent compound, Cariprazine, have established these limits, demonstrating the sensitivity of chromatographic techniques for this class of compounds. For instance, one HPLC method for Cariprazine reported an LOD of 0.2 µg/ml and an LOQ of 0.7 µg/ml. wisdomlib.org Another study using an electrochemical method reported an even lower LOD of 0.02 µM and an LOQ of 0.07 µM for Cariprazine. nih.gov It is expected that a validated method for Cariprazine N-Oxide would aim for similar levels of sensitivity.

Table 1: Illustrative Sensitivity Data for the Parent Compound, Cariprazine This table is provided for context and illustrates typical sensitivity values for the parent drug, as specific data for Cariprazine N-Oxide is not available.

| Analytical Method | LOD | LOQ | Reference |

|---|---|---|---|

| RP-HPLC | 0.2 µg/ml | 0.7 µg/ml | wisdomlib.org |

| Electrochemical Sensor | 0.02 µM | 0.07 µM | nih.gov |

| RP-HPLC (QbD) | 5.07 µg/mL | 15.37 µg/mL | africanjournalofbiomedicalresearch.comresearchgate.net |

| UV Spectrophotometry | 1.63 µg/ml | 4.94 µg/ml | researchgate.net |

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. It must also be able to separate and resolve the drug from its degradation products.

Forced degradation studies are the cornerstone of developing such a method. nih.govresearchgate.net In the case of Cariprazine, studies have shown it is susceptible to degradation under acidic, alkaline, and oxidative conditions. nih.govresearchgate.netwisdomlib.org A stability-indicating method for a formulation containing Cariprazine would need to effectively separate the intact drug from all its potential degradation products, including Cariprazine N-Oxide. The development of such a method would involve subjecting Cariprazine to stress conditions (e.g., treatment with hydrogen peroxide for oxidation) and then analyzing the stressed samples to ensure all peaks (parent drug and degradants) are well-resolved in the chromatogram.

Cariprazine N-Oxide is available as a research and reference standard. veeprho.comsynzeal.com Its primary application is in the quality control (QC) of Cariprazine drug substance and product. veeprho.com During the manufacturing and storage of Cariprazine, impurities and degradation products must be monitored to ensure the safety and efficacy of the final product.

A validated analytical method is used to:

Identify and quantify Cariprazine N-Oxide as a potential impurity in batches of Cariprazine.

Serve as a benchmark in method validation to confirm the specificity and stability-indicating nature of the primary assay for Cariprazine.

Ensure that the levels of this impurity remain below the qualification thresholds established by regulatory guidelines such as the International Council for Harmonisation (ICH).

The availability of a well-characterized Cariprazine N-Oxide standard is crucial for these activities, as it allows for the accurate calibration of instruments and the verification of the method's performance. veeprho.comsynzeal.com

Preclinical and in Vitro Biological Investigations Excluding Clinical Outcomes

In Vitro Stability Assessments in Biological Systems

The stability of a compound within biological environments is a critical factor in determining its potential pharmacokinetic profile and contribution to therapeutic effects.

Metabolic Stability in Liver Subfractions (e.g., Microsomes)

Cariprazine (B1246890) is primarily metabolized in the liver by the cytochrome P450 enzyme system, particularly CYP3A4 and to a lesser extent, CYP2D6. researchgate.net This metabolic process leads to the formation of active metabolites, including desmethyl-cariprazine (DCAR) and didesmethyl-cariprazine (DDCAR). researchgate.net The formation of N-oxide metabolites is a recognized pathway for many drugs containing piperazine (B1678402) rings. researchgate.net

Studies using human liver microsomes (HLMs) are crucial for evaluating the metabolic stability of compounds. For instance, the metabolic stability of cariprazine has been observed in rat liver microsomes (RLM), and its inhibition by other compounds has been studied to understand potential drug-drug interactions. nih.gov The in vitro half-life of a related compound was determined to be 72.7 minutes in HLMs, with an intrinsic clearance of 9.59 µL/min/mg, indicating the utility of such systems in predicting metabolic fate. researchgate.net The formation of N-oxide metabolites can be influenced by various factors and is a key area of investigation in drug metabolism studies. nih.gov

Chemical Stability in Simulated Biological Environments

The stability of a drug under various physiological conditions is essential for its absorption and bioavailability. Forced degradation studies on cariprazine hydrochloride have shown it to be susceptible to degradation under acidic, alkaline, and oxidative conditions, while remaining stable under photolytic and thermal stress. researchgate.net Research has also highlighted that cariprazine hydrochloride can be unstable in aqueous solutions, dissociating under slightly acidic to alkaline conditions, which could affect the properties of a formulation. google.com

Comparative Receptor Binding Profiles (In Vitro and Preclinical In Vivo)

The pharmacological activity of cariprazine and its metabolites is defined by their affinity for and activity at various neurotransmitter receptors.

Dopamine (B1211576) Receptor Affinity (D1, D2, D3)

Cariprazine and its major active metabolites, desmethyl cariprazine and didesmethyl cariprazine, exhibit a high affinity for dopamine D3 and D2 receptors, acting as partial agonists. mdpi.comwikipedia.orgnih.gov Notably, cariprazine displays a preferential binding to D3 receptors, with an affinity that is approximately 2-8 times higher than for D2 receptors. tga.gov.au In vitro studies have reported Ki values for cariprazine at human D3 receptors ranging from 0.085 to 0.3 nM, and at D2L receptors from 0.49 to 0.71 nM. mdpi.comtga.gov.au The metabolites, DCAR and DDCAR, share a similar in vitro receptor binding and functional activity profile with the parent drug. tga.gov.au Preclinical in vivo studies in rodents have confirmed that cariprazine occupies both D3 and D2 receptors. europa.eu PET scan studies in patients with schizophrenia have demonstrated a dose-dependent occupancy of both D3 and D2 receptors, with a clear preference for D3 receptors at lower doses. nih.gov

Other Neurotransmitter Receptor Interactions (e.g., H1, Alpha Adrenergic)

Cariprazine demonstrates a moderate affinity for histamine (B1213489) H1 receptors (Ki = 23.3 nM), where it acts as an antagonist. mdpi.comtga.gov.auresearchgate.net Its affinity for alpha-1A adrenergic receptors is considered low (Ki = 155 nM). mdpi.comtga.gov.au Cariprazine has no significant affinity for cholinergic muscarinic receptors (IC50 > 1000 nM). mdpi.comtga.gov.au

Interactive Data Tables

Table 1: In Vitro Receptor Binding Affinities (Ki, nM) of Cariprazine

| Receptor | Ki (nM) | Reference |

| Dopamine D3 | 0.085 - 0.3 | mdpi.comtga.gov.au |

| Dopamine D2L | 0.49 - 0.71 | mdpi.comtga.gov.au |

| Serotonin (B10506) 5-HT1A | 1.4 - 2.6 | mdpi.comtga.gov.au |

| Serotonin 5-HT2B | 0.58 - 1.1 | mdpi.comtga.gov.au |

| Serotonin 5-HT2A | 18.8 | mdpi.comtga.gov.au |

| Histamine H1 | 23.3 | mdpi.comtga.gov.au |

| Serotonin 5-HT2C | 134 | mdpi.comtga.gov.au |

| Alpha-1A Adrenergic | 155 | mdpi.comtga.gov.au |

| Cholinergic Muscarinic | >1000 (IC50) | mdpi.comtga.gov.au |

Preclinical Pharmacokinetic Research in Animal Models (e.g., Rodents)

Specific pharmacokinetic studies detailing the absorption, distribution, excretion, and brain penetration of Cariprazine N-Oxide in animal models have not been identified in the reviewed literature. Research has predominantly centered on the parent compound and its desmethyl and didesmethyl derivatives. dovepress.comdovepress.com

There is no specific information available regarding the absorption and distribution of Cariprazine N-Oxide in rodent models.

There is no specific information available detailing the excretion pathways of Cariprazine N-Oxide in animal models.

While the parent compound, cariprazine, and its major metabolite DDCAR have been studied for their ability to penetrate the brain in rats, with cariprazine showing higher exposure, specific data on the brain penetration of Cariprazine N-Oxide is not available. dovepress.com

In Vitro Functional Assays (e.g., G-protein signaling, cAMP production)

While extensive in vitro functional assays have been conducted for cariprazine and its major metabolites DCAR and DDCAR to characterize their effects on G-protein signaling and cAMP production at various receptors, similar detailed functional data for Cariprazine N-Oxide are not described in the available scientific literature. dovepress.comnih.govresearchgate.net In cell-based functional assays, cariprazine, DCAR, and DDCAR have demonstrated partial agonism at D2 and D3 receptors. dovepress.comnih.gov At the 5-HT1A receptor, cariprazine and DDCAR act as full agonists, while DCAR shows partial agonist activity in cAMP assays. dovepress.comnih.gov However, the specific activity of Cariprazine N-Oxide in these or similar assays has not been reported.

Computational and Theoretical Studies

In Silico Prediction of N-Oxidation Sites

The formation of Cariprazine (B1246890) N-Oxide from its parent compound, cariprazine, is a metabolic process that can be predicted using computational models. Cariprazine is primarily metabolized by the cytochrome P450 enzyme CYP3A4 and, to a lesser degree, by CYP2D6. dovepress.comresearchgate.net These enzymes facilitate various oxidative reactions, including N-oxidation.

In silico platforms, such as Semeta™, utilize quantum mechanics and machine learning to predict the sites of metabolism on a drug molecule. optibrium.com These models analyze the electronic properties and accessibility of different atoms to enzymatic action. For cariprazine, there are several nitrogen atoms that could potentially undergo oxidation. The primary sites for metabolism are the two nitrogen atoms in the piperazine (B1678402) ring and the nitrogen atom in the dimethylurea moiety.

Computational predictions generally identify the piperazine nitrogens as likely sites for metabolism. Specifically, the nitrogen atom distal to the dichlorophenyl ring is a candidate for N-oxidation, leading to the formation of Cariprazine N-Oxide. The prediction is based on factors like the atom's local environment, electron density, and steric accessibility, which determine its reactivity towards oxidizing enzymes like CYPs. While detailed quantum mechanical studies specifically for Cariprazine N-Oxide formation are not extensively published, the principles are well-established in drug metabolism prediction. optibrium.com

A study on the forced degradation of cariprazine identified three N-oxide degradation products under oxidative stress, confirming that N-oxidation occurs at the piperazine moiety. researchgate.net This experimental finding aligns with the general predictions from computational metabolism software.

Molecular Modeling of Receptor Interactions

While Cariprazine N-Oxide is considered a metabolite, understanding its potential interaction with the same receptors as the parent drug is crucial. Cariprazine itself is a potent partial agonist at dopamine (B1211576) D2 and D3 receptors, with a preference for the D3 subtype. drugbank.comresearchgate.net It also interacts with serotonin (B10506) 5-HT1A and 5-HT2B receptors. dovepress.comdrugbank.com

Molecular docking simulations can be used to predict how Cariprazine N-Oxide might bind to these receptors. These simulations place the ligand (Cariprazine N-Oxide) into the three-dimensional structure of the receptor's binding site and calculate a "docking score," which estimates the binding affinity.

The introduction of an N-oxide group, which adds a polar, oxygen-bearing functional group to the piperazine ring, can significantly alter the binding characteristics compared to the parent cariprazine. nih.gov This change can affect key interactions, such as the hydrogen bonding and hydrophobic interactions that stabilize the ligand-receptor complex. For instance, most dopamine D2 receptor ligands possess a protonatable nitrogen atom that interacts with a conserved aspartate residue (Asp3.32) in the receptor. nih.gov The modification to an N-oxide could disrupt this canonical interaction.

While specific docking studies for Cariprazine N-Oxide are not widely available in published literature, studies on similar N-oxide metabolites of other CNS drugs have shown that they often retain some, albeit usually reduced, affinity for the primary receptors. nih.gov Molecular dynamics simulations could further elucidate how the N-oxide modification affects the stability of the receptor-ligand complex and the conformational state of the receptor, indicating whether the metabolite would act as an agonist, antagonist, or have no effect. A study involving molecular docking of cariprazine with CYP3A4 has demonstrated hydrophobic interactions, which provides a framework for how its metabolites might also be modeled. nih.gov

Degradation Pathway Prediction and Simulation

Beyond its formation and receptor activity, the subsequent metabolic fate of Cariprazine N-Oxide can also be predicted using computational tools. Forced degradation studies have shown that cariprazine is susceptible to degradation under oxidative and hydrolytic (acidic and basic) conditions. researchgate.netnih.gov These studies provide an experimental basis for predicting further breakdown pathways.

Computational platforms like the Leadscope prediction platform have been used to evaluate the degradation products of cariprazine. researchgate.net For Cariprazine N-Oxide, further degradation could involve several theoretical pathways:

Dealkylation: Cleavage of the ethylcyclohexyl group from the piperazine nitrogen.

Hydroxylation: Addition of hydroxyl groups to the cyclohexyl or aromatic rings.

Ring Opening: Scission of the piperazine ring, particularly under harsh chemical conditions.

Urea Hydrolysis: Breakdown of the dimethylurea moiety. researchgate.net

Simulations can map these potential biotransformations, predict the resulting degradation products, and even estimate their potential toxicity. A comprehensive study on cariprazine's forced degradation successfully identified five novel degradation products (DP-1 to DP-5) using LC-HRMS/MS and predicted their toxicity in silico. researchgate.netnih.gov While this study focused on the parent drug, the methodologies are directly applicable to predicting the downstream fate of its N-oxide metabolite.

The following table summarizes the types of computational studies and their applications to Cariprazine N-Oxide.

| Study Type | Methodology | Application to Cariprazine N-Oxide | Predicted Outcome |

| Metabolism Site Prediction | Quantum Mechanics / Machine Learning (e.g., Semeta™) | Identifies which nitrogen atom on cariprazine is most likely to be oxidized. | Prediction of N-oxidation at the piperazine ring. |

| Receptor Interaction Modeling | Molecular Docking / Molecular Dynamics | Predicts binding affinity and functional activity at dopamine and serotonin receptors. | Likely altered (potentially reduced) binding affinity compared to cariprazine due to the polar N-oxide group. |

| Degradation Pathway Simulation | Forced Degradation Analysis / In Silico Prediction (e.g., Leadscope) | Predicts the subsequent metabolic breakdown of the N-oxide metabolite. | Formation of smaller molecules via dealkylation, hydroxylation, and hydrolysis. |

Future Research Directions and Unanswered Questions

Development of Advanced Analytical Techniques for Trace Analysis

The detection and quantification of impurities at trace levels is a cornerstone of pharmaceutical quality control. While standard High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods are employed for the analysis of cariprazine (B1246890) and its impurities, the development of more advanced and sensitive techniques for the trace analysis of Cariprazine N-Oxide is a critical future direction. researchgate.netacgpubs.orgacgpubs.org

Current methodologies often focus on the separation and identification of various degradation products and metabolites of cariprazine. acgpubs.orgacgpubs.org However, the specific challenges associated with detecting and quantifying minute quantities of the N-oxide metabolite, particularly in complex biological matrices, necessitate the exploration of novel analytical approaches.

Future research should focus on the development and validation of ultra-sensitive methods such as Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS). These techniques offer superior resolution and lower detection limits, which are essential for accurately determining trace levels of Cariprazine N-Oxide in both bulk drug substances and biological samples. fda.gov Furthermore, exploring novel detection methods, such as advanced electrochemical sensors, could provide highly sensitive and selective platforms for real-time analysis.

Table 1: Potential Advanced Analytical Techniques for Cariprazine N-Oxide Trace Analysis

| Technique | Potential Advantages for Cariprazine N-Oxide Analysis |

| UHPLC-MS/MS | Increased resolution, higher sensitivity, and lower limits of detection and quantification compared to conventional HPLC. fda.gov |

| Supercritical Fluid Chromatography (SFC) | Offers orthogonal selectivity to reversed-phase LC and can be beneficial for separating polar compounds like N-oxides. |

| High-Resolution Mass Spectrometry (HRMS) | Provides accurate mass measurements, aiding in the unequivocal identification of trace-level impurities and metabolites. |

| Electrochemical Sensors | Potential for rapid, cost-effective, and highly sensitive detection in various sample types. |

Comprehensive Enzymatic Characterization of N-Oxide Formation

The metabolic pathway of cariprazine involves several enzymatic reactions, primarily mediated by the cytochrome P450 (CYP) system. It is known that cariprazine undergoes N-oxidation, and its metabolism is mainly carried out by CYP3A4 and to a lesser extent by CYP2D6. nih.govnih.govnih.govresearchgate.netdovepress.comsemanticscholar.orgnih.govnih.govtga.gov.aunih.govmoph.go.th These enzymes are responsible for the formation of its major active metabolites, desmethyl-cariprazine and didesmethyl-cariprazine. nih.govnih.govresearchgate.netdovepress.comsemanticscholar.orgnih.govnih.govtga.gov.aunih.govmoph.go.th

However, a detailed enzymatic characterization specifically for the formation of Cariprazine N-Oxide is currently lacking. Future research should aim to definitively identify the specific CYP isozymes responsible for the N-oxidation of the piperazine (B1678402) ring in cariprazine. In vitro studies using human liver microsomes and recombinant CYP enzymes are essential to pinpoint the key enzymatic players and to determine the kinetics of this metabolic reaction.

Understanding the enzymatic basis of Cariprazine N-Oxide formation will provide valuable insights into potential drug-drug interactions and inter-individual variability in cariprazine metabolism. This knowledge is crucial for predicting how co-administered drugs that are inhibitors or inducers of specific CYP enzymes might affect the levels of this metabolite.

Investigation of N-Oxide Stereoisomers and Their Research Relevance

The nitrogen atom of the piperazine ring in Cariprazine N-Oxide, bearing an oxygen atom, has the potential to be a chiral center. This raises the possibility of the existence of stereoisomers (enantiomers or diastereomers) of this metabolite. The stereochemistry of drug metabolites can have significant implications for their pharmacological and toxicological profiles.

To date, there is no published research on the stereoisomers of Cariprazine N-Oxide. A critical area for future investigation is the exploration of its stereochemistry. This would involve attempts at stereoselective synthesis or chiral resolution of the potential isomers. rsc.orgacs.orglu.sersc.orgresearchgate.netwikipedia.org Advanced analytical techniques, such as chiral chromatography (both HPLC and SFC), will be instrumental in separating and quantifying these stereoisomers.

Once isolated, the individual stereoisomers should be pharmacologically and toxicologically characterized to determine if they exhibit different activities or safety profiles compared to the racemic mixture. This research is not only of academic interest but could also have regulatory implications, as authorities are increasingly interested in the properties of individual stereoisomers of drug metabolites.

Role of Cariprazine N-Oxide in Environmental Fate Studies of Cariprazine

The environmental fate of pharmaceuticals is a growing area of concern. When drugs are excreted from the body, they and their metabolites can enter the environment through wastewater systems. The persistence, bioaccumulation, and potential ecotoxicity of these compounds are important considerations for environmental risk assessment.

Currently, there is a significant lack of data regarding the environmental fate of cariprazine and its metabolites, including Cariprazine N-Oxide. fass.se Regulatory assessments have noted that the environmental risk cannot be excluded due to insufficient ecotoxicological data. fass.se

Future research must address this knowledge gap. Studies should be conducted to investigate the biodegradation of Cariprazine N-Oxide in relevant environmental matrices such as soil and water. researchgate.netmdpi.comresearchgate.net Aquatic toxicity studies on various organisms are also necessary to assess its potential impact on ecosystems. Understanding the environmental behavior of Cariprazine N-Oxide is crucial for a comprehensive environmental risk assessment of the parent drug, cariprazine.

Exploration of Novel Synthetic Routes to Access the N-Oxide Compound

While Cariprazine N-Oxide is available as a reference standard, indicating that synthetic methods exist, the exploration of novel and more efficient synthetic routes is a valuable endeavor for future research. The development of innovative synthetic strategies can lead to improved yields, reduced costs, and more environmentally friendly processes.

Established methods for the synthesis of tertiary amine N-oxides typically involve the oxidation of the corresponding amine with reagents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA). Future research could focus on developing more selective and greener oxidation methods. This could include the use of novel catalysts or enzymatic synthesis approaches that mimic the metabolic pathway.

Furthermore, the development of stereoselective synthetic methods for producing individual stereoisomers of Cariprazine N-Oxide would be a significant advancement, directly supporting the research outlined in section 8.3. rsc.orgacs.orglu.sersc.orgresearchgate.net

Q & A

Q. What is Cariprazine N-Oxide, and how is it synthesized for pharmaceutical research?

Cariprazine N-Oxide is a chemical derivative of the antipsychotic drug cariprazine, often studied as a metabolite or impurity. Its synthesis typically involves controlled oxidation of the parent compound using reagents like hydrogen peroxide or meta-chloroperbenzoic acid under specific reaction conditions. Post-synthesis, purification is achieved via column chromatography or preparative HPLC, followed by structural validation using NMR spectroscopy and high-resolution mass spectrometry (HRMS) .

| Synthesis Protocol Overview |

|---|

| Starting Material : Cariprazine |

| Oxidizing Agent : H₂O₂ or mCPBA |

| Purification : Silica gel chromatography |

| Characterization : ¹H/¹³C NMR, HRMS |

Q. Which analytical techniques are recommended for quantifying Cariprazine N-Oxide in biological matrices or formulations?

Reverse-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting Cariprazine N-Oxide due to its high sensitivity and specificity. Key parameters include:

- Column : C18 (2.1 × 50 mm, 1.7 µm)

- Mobile Phase : Gradient of acetonitrile and ammonium formate buffer (pH 3.5)

- Detection : Multiple reaction monitoring (MRM) transitions optimized for m/z 443.4 → fragment ions .

For impurity profiling in formulations, HPLC-UV with a limit of detection (LOD) < 0.1% is advised, validated per ICH Q3A/B guidelines .

Q. How does Cariprazine N-Oxide relate to the pharmacokinetic profile of cariprazine?

While Cariprazine N-Oxide is not a primary metabolite, its presence in plasma or urine may indicate oxidative degradation pathways. Pharmacokinetic studies of cariprazine often focus on active metabolites like desmethyl-cariprazine (DCAR) and didesmethyl-cariprazine (DDCAR). Researchers should employ population pharmacokinetic models to assess inter-individual variability in metabolite formation, incorporating covariates such as CYP3A4/5 enzyme activity .

Advanced Research Questions

Q. What methodological challenges arise when isolating Cariprazine N-Oxide’s pharmacological activity from its parent compound?

To differentiate receptor-binding properties, use in vitro competitive binding assays with radiolabeled ligands (e.g., [³H]-spiperone for D2/D3 receptors). For in vivo studies, dopamine D3 receptor knockout mice can help isolate N-Oxide-specific effects, as demonstrated in cariprazine’s reversal of phencyclidine-induced social recognition deficits .

| Receptor Binding Assay Design |

|---|

| Target Receptors : D2, D3, 5-HT1A |

| Ligands : [³H]-spiperone (D2/D3), [³H]-8-OH-DPAT (5-HT1A) |

| Incubation : 37°C, 60 min |

| Data Analysis : Ki values via Cheng-Prusoff equation |

Q. How can stability-indicating methods address variability in Cariprazine N-Oxide detection during long-term storage?

Forced degradation studies under oxidative (H₂O₂), thermal (40–60°C), and photolytic (UV light) conditions are critical. Monitor N-Oxide formation using LC-MS/MS and validate method robustness via:

Q. How should researchers reconcile contradictory findings in cariprazine metabolite studies, particularly regarding N-Oxide’s clinical relevance?

Discrepancies often stem from differences in study design, such as:

- Dose Regimens : Fixed vs. flexible dosing (e.g., 1.5–12 mg/day in NCT01104779 vs. 3–6 mg/day in NCT01104766)

- Patient Populations : Acute-phase schizophrenia vs. stable MDD cohorts

- Analytical Sensitivity : Variability in LC-MS/MS detection limits for trace metabolites

Use meta-analytic approaches to pool data across trials, adjusting for covariates like baseline PANSS scores or CYP genotype .

Methodological Recommendations

- For Receptor Occupancy Studies : Combine PET imaging with [¹¹C]-PHNO to quantify D3 receptor occupancy, correlating plasma concentrations of Cariprazine N-Oxide with Emax models .

- For Clinical Trial Design : Implement adaptive randomization in phase II/III trials to account for metabolite variability, and stratify analyses by metabolic enzyme activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.